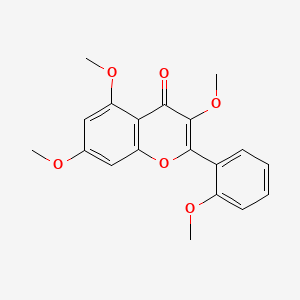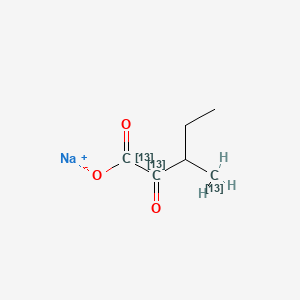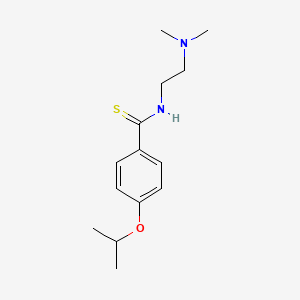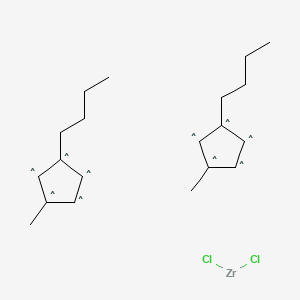
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98% is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . It is commonly used as a catalyst in various organic synthesis reactions due to its ability to facilitate the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride typically involves the reaction of zirconium tetrachloride with 1,3-N-butylmethylcyclopentadienyl ligands . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is usually obtained as a white powder, which is purified by recrystallization .
Chemical Reactions Analysis
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Catalytic Reactions: It acts as a catalyst in Michael addition reactions, facilitating the growth of carbon-carbon chains.
Polymerization Reactions: It is used in the polymerization of olefins, where it helps in the formation of long polymer chains.
Common reagents used in these reactions include olefins, carboxylic acids, and amines . The major products formed from these reactions are polymers and substituted organometallic compounds .
Scientific Research Applications
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands . This coordination creates a highly reactive complex that can facilitate various organic reactions. The molecular targets and pathways involved include the activation of olefins and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride is unique compared to other similar compounds due to its specific ligand structure and high catalytic activity . Similar compounds include:
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has a similar structure but different ligand substituents, which can affect its reactivity and catalytic properties.
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: This compound has butyl groups instead of the 1,3-N-butylmethyl groups, leading to differences in steric and electronic effects.
Properties
Molecular Formula |
C20H30Cl2Zr |
|---|---|
Molecular Weight |
432.6 g/mol |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CKNXPIUXGGVRME-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[C]1[CH][CH][C]([CH]1)C.CCCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
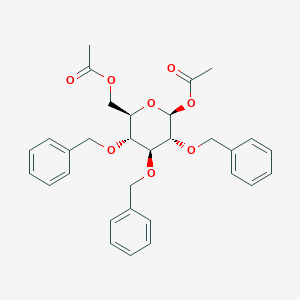
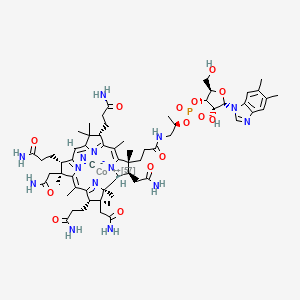
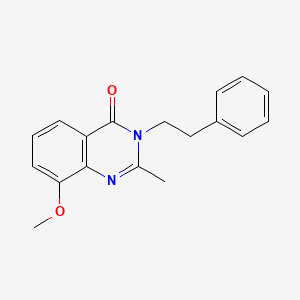

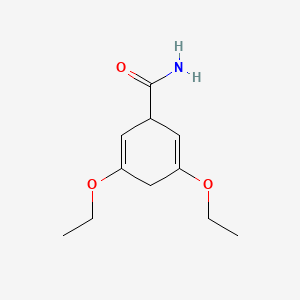
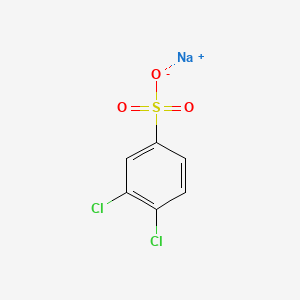
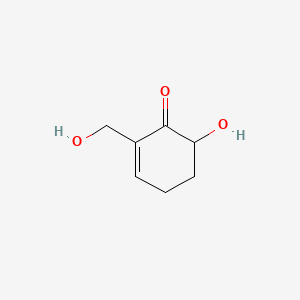
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

